![molecular formula C17H25FO3Si B587384 tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane CAS No. 1286582-56-6](/img/structure/B587384.png)
tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a silicon-based organic compound, specifically a silane, which contains an oxirane (epoxide) group and a chromene group. Silanes are often used in organic synthesis for various purposes, and the presence of the oxirane and chromene groups suggests that this compound could be involved in some interesting chemical reactions .
Molecular Structure Analysis
Again, without specific information, I can only speculate about the molecular structure. The presence of the oxirane group suggests that the compound might have some degree of ring strain, which could make it more reactive. The chromene group is a fused ring system which could have interesting electronic properties .Chemical Reactions Analysis
The oxirane group is highly reactive and can undergo a variety of reactions, including ring-opening reactions. The chromene group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in the compound. For example, the presence of the silicon atom might make the compound somewhat hydrophobic, while the oxirane and chromene groups could potentially participate in hydrogen bonding .Safety And Hazards
Future Directions
The study of new organosilicon compounds is a vibrant field of research in organic chemistry, and there could be many interesting future directions for a compound like this. Potential areas of study could include exploring its reactivity, studying its physical properties, or investigating potential applications in synthesis or materials science .
properties
IUPAC Name |
tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FO3Si/c1-17(2,3)22(4,5)21-14-9-15(16-10-19-16)20-13-7-6-11(18)8-12(13)14/h6-8,14-16H,9-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPZJKGXIOEGAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyldimethylsilyloxy-6-fluoro-2-oxiranyl-3,4-dihydro-2H-1-benzopyran | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

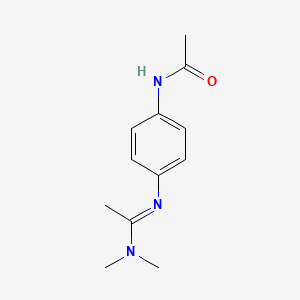
![Carbamic acid, [2-(acetyloxy)propyl]-, ethyl ester (9CI)](/img/no-structure.png)
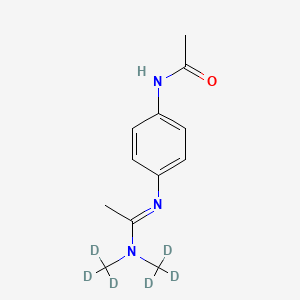
![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)
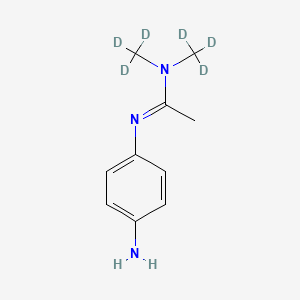
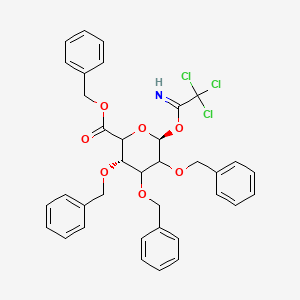
![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)
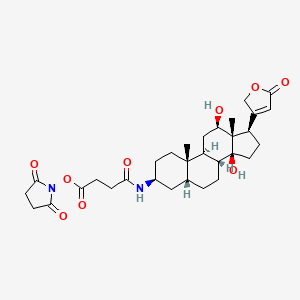
![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)